Sarmentosin

Descripción general

Descripción

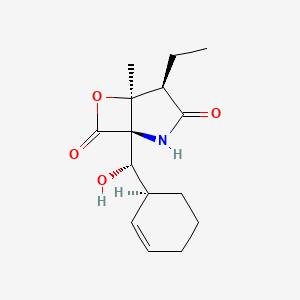

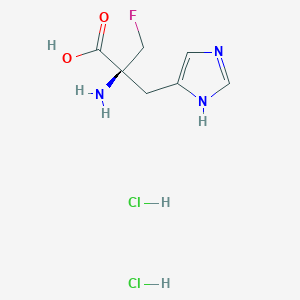

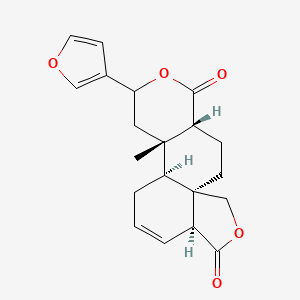

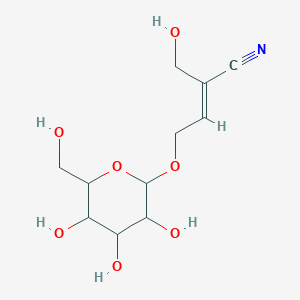

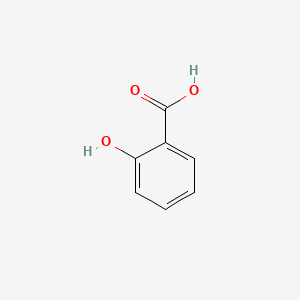

Sarmentosin is a glycoside and a natural product found in Rhodiola sacra, Rhodiola crenulata, and other organisms . It has a molecular formula of C11H17NO7 .

Synthesis Analysis

The total synthesis of Sarmentosin has been reported in scientific literature . A concise synthesis of Sarmentosin starting from butane-1,2,4-triol-1,2-acetonide has been described . This convergent route can also be employed for the preparation of Sarmentosin analogues .Molecular Structure Analysis

Sarmentosin has a molecular weight of 275.25 g/mol . Its IUPAC name is (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile . The structure of Sarmentosin can be analyzed using various techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

Sarmentosin has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells . It also activates Nrf2 in HepG2 cells .Physical And Chemical Properties Analysis

Sarmentosin has a molecular weight of 275.25 g/mol and a molecular formula of C11H17NO7 . It appears as a powder .Aplicaciones Científicas De Investigación

Sarmentosin in Cancer Treatment

Sarmentosin has been studied for its effectiveness in treating hepatocellular carcinoma (HCC), both in vitro and in vivo. It induces autophagy-dependent apoptosis, which is a process where cells self-digest and die, thus potentially reducing cancer cells .

Regulation of Nrf2-mediated Mitophagy

Sarmentosin influences the accumulation of Nrf2, a key regulator of antioxidant response, by upregulating USP17-mediated ubiquitin inhibition. This process is crucial during the early stages of hepatocyte damage and can activate genes responsible for antioxidants .

Autophagy Induction

The compound has been shown to induce autophagy in HepG2 cells, a type of liver cancer cell. This induction is significant because it can lead to cell death and is considered a potential therapeutic strategy against cancer .

Mecanismo De Acción

Target of Action

Sarmentosin primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant enzymes.

Mode of Action

Sarmentosin acts as an activator of Nrf2 . It stimulates the nuclear translocation of Nrf2, leading to the upregulation of Nrf2 target genes . Additionally, Sarmentosin inhibits the mTOR signaling pathway , which is a central regulator of cell growth and proliferation. This inhibition of mTOR signaling induces autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

Sarmentosin affects the Nrf2-Keap1 signaling pathway and the mTOR signaling pathway . The activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-bearing genes, which encode detoxifying enzymes and antioxidant proteins. The inhibition of mTOR signaling triggers autophagy, a cellular process that degrades and recycles cellular components, thereby promoting cell survival during stress conditions.

Pharmacokinetics

It’s known that sarmentosin induces autophagy in a concentration- and time-dependent manner in human hcc hepg2 cells

Result of Action

Sarmentosin stimulates autophagic and caspase-dependent apoptosis in HCC, which requires activation of Nrf2 and inhibition of mTOR . This leads to the death of cancer cells, thereby inhibiting the growth of hepatocellular carcinoma .

Action Environment

The action of Sarmentosin can be influenced by various environmental factors. For instance, the presence of autophagy inhibitors like 3-methyladenine, chloroquine, and bafilomycin A1 can abolish Sarmentosin-induced autophagy

Propiedades

IUPAC Name |

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAYDNJCBHNWQD-JBWLPIRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318121 | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarmentosin | |

CAS RN |

71933-54-5 | |

| Record name | Sarmentosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71933-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

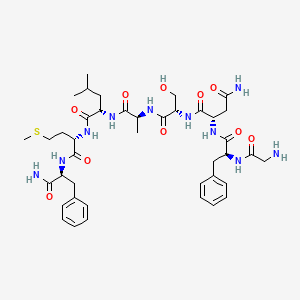

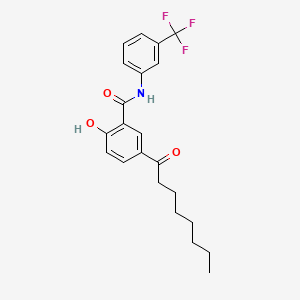

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)